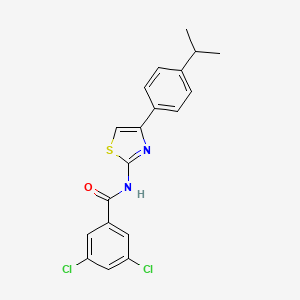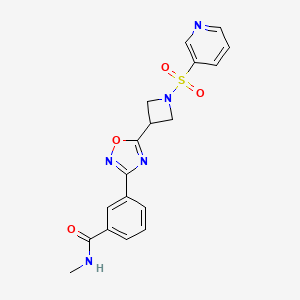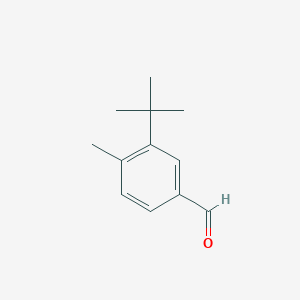
N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide, commonly known as compound 1, is a novel small molecule that has attracted attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine-1,3-dicarboxamide derivatives and has been synthesized using a variety of methods.
Scientific Research Applications
Glycine Transporter Inhibition
One study identified a structurally diverse compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, using CNS multiparameter optimization for drug-likeness. This compound exhibited potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increased cerebrospinal fluid (CSF) concentration of glycine in rats, indicating its potential in modulating neurotransmitter systems for therapeutic purposes (Yamamoto et al., 2016).
Anticancer Activity
Another study focused on the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity. The research highlighted the condensation of iminodiacetic acid with various amines, including thiophen-2-ylmethanamine, leading to compounds exhibiting good anticancer activity against several cancer cell lines (Kumar et al., 2013).
Anti-Angiogenic and DNA Cleavage Activities
A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their ability to inhibit in vivo angiogenesis and their DNA cleavage abilities. These compounds blocked the formation of blood vessels and showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Molecular Interaction Studies
Research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provided insights into the molecular interactions of such compounds with biological targets. This study used computational methods to analyze conformational preferences and develop pharmacophore models, contributing to our understanding of how structurally related compounds interact with receptors (Shim et al., 2002).
Electronic Structure and Synthesis
Another investigation explored the electronic structure, synthesis, and interactions in derivatives of 6-oxopiperidine-2-carboxylic acid. This study provided valuable insights into the synthesis pathways and intermolecular interactions, highlighting the chemical versatility and potential applications of compounds with similar backbones (Vrabel et al., 2014).
properties
IUPAC Name |
3-N-(pyridin-2-ylmethyl)-1-N-thiophen-2-ylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-16(19-11-14-6-1-2-8-18-14)13-5-3-9-21(12-13)17(23)20-15-7-4-10-24-15/h1-2,4,6-8,10,13H,3,5,9,11-12H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWKWNLRBUXDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CS2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate](/img/structure/B2818030.png)
![5-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2818032.png)
![N-benzyl-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2818035.png)

![1-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2818037.png)
![6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2818039.png)
![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2818040.png)


![3-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2818048.png)


